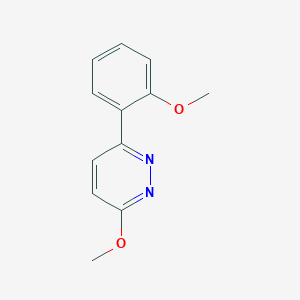![molecular formula C18H17B B1507641 2'-Bromospiro[cyclohexane-1,9'-fluorene] CAS No. 797056-48-5](/img/structure/B1507641.png)
2'-Bromospiro[cyclohexane-1,9'-fluorene]
Overview
Description
2'-Bromospiro[cyclohexane-1,9'-fluorene] is a chemical compound with the molecular formula C18H17Br. It is a brominated derivative of spiro[cyclohexane-1,9'-fluorene], which is a fused ring system combining a cyclohexane ring and a fluorene ring.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of spiro[cyclohexane-1,9'-fluorene]. This involves treating the parent compound with bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the bromination efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine site. Common reagents include sodium iodide (NaI) in acetone or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in an acidic or neutral medium.
Reduction: LiAlH4, H2 with a palladium catalyst.
Substitution: NaI in acetone, various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: The corresponding hydrobromide or other reduced derivatives.
Substitution: Iodides, amines, or other substituted products.
Scientific Research Applications
2'-Bromospiro[cyclohexane-1,9'-fluorene] has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It may have potential as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 2'-Bromospiro[cyclohexane-1,9'-fluorene] exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Spiro[cyclohexane-1,9'-fluorene]
2'-Chlorospiro[cyclohexane-1,9'-fluorene]
2'-Fluorospiro[cyclohexane-1,9'-fluorene]
Uniqueness: 2'-Bromospiro[cyclohexane-1,9'-fluorene] is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro- and fluoro- analogs. This difference can lead to variations in biological activity and material properties.
Properties
IUPAC Name |
2'-bromospiro[cyclohexane-1,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXMPBCAYRQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728175 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797056-48-5 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)


![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)

![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)




![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)
